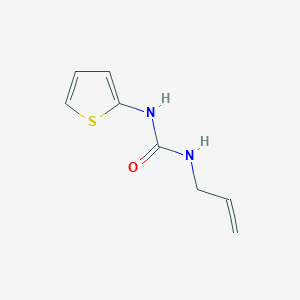

1-Allyl-3-(thiophen-2-yl)urea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enyl-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-2-5-9-8(11)10-7-4-3-6-12-7/h2-4,6H,1,5H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUPAOVPSLGOEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Allyl 3 Thiophen 2 Yl Urea

Modifications at the Urea (B33335) Nitrogen Atoms

The two nitrogen atoms of the urea linkage present opportunities for further functionalization, primarily through acylation and alkylation reactions. The reactivity of each nitrogen is influenced by the nature of its substituent (allyl vs. thiophen-2-yl). The nitrogen adjacent to the thiophene (B33073) ring (N-3) is generally less nucleophilic due to the electron-withdrawing nature of the aromatic ring, making the N-1 nitrogen (adjacent to the allyl group) more susceptible to electrophilic attack.

The introduction of an acyl group onto one of the urea nitrogens can lead to the formation of N-acylurea derivatives. This is typically achieved by reacting the parent urea with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. Given the differential reactivity of the two nitrogen atoms, acylation is expected to occur preferentially at the N-1 position. A variety of acylating agents can be employed to introduce different functional groups. uomustansiriyah.edu.iq

| Acylating Agent | Expected Major Product | Potential Functionality Introduced |

|---|---|---|

| Acetyl Chloride | 1-Acetyl-1-allyl-3-(thiophen-2-yl)urea | Small alkyl chain |

| Benzoyl Chloride | 1-Benzoyl-1-allyl-3-(thiophen-2-yl)urea | Aryl group |

| Succinic Anhydride | 4-((1-Allyl-3-(thiophen-2-yl)ureido)carbonyl)butanoic acid | Carboxylic acid functionality |

| Chloroacetyl Chloride | 1-(Chloroacetyl)-1-allyl-3-(thiophen-2-yl)urea | Reactive handle for further substitution |

Alkylation of the urea nitrogens can be accomplished using various alkylating agents, such as alkyl halides or sulfates. The reaction often requires a base to deprotonate the urea, enhancing its nucleophilicity. Phase-transfer catalysts can be beneficial in reactions involving a solid base and a liquid alkylating agent. google.com Similar to acylation, alkylation is anticipated to favor the more nucleophilic N-1 nitrogen.

| Alkylating Agent | Expected Major Product | Potential Functionality Introduced |

|---|---|---|

| Methyl Iodide | 1-Allyl-1-methyl-3-(thiophen-2-yl)urea | Methyl group |

| Benzyl Bromide | 1-Allyl-1-benzyl-3-(thiophen-2-yl)urea | Benzyl group |

| Ethyl Bromoacetate | Ethyl 2-(1-allyl-3-(thiophen-2-yl)ureido)acetate | Ester functionality |

| Propargyl Bromide | 1-Allyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)urea | Alkyne group for click chemistry |

Functionalization of the Thiophene Ring

The thiophene ring in 1-Allyl-3-(thiophen-2-yl)urea is susceptible to electrophilic aromatic substitution. The sulfur atom in the ring strongly activates the α-positions (C2 and C5) towards electrophiles. Since the C2 position is already substituted with the ureido group, electrophilic attack is expected to occur predominantly at the C5 position. The ureido group itself is generally considered a deactivating, ortho-para directing group in benzene (B151609) systems. libretexts.org In the thiophene ring, its electronic influence will modulate the inherent reactivity of the heterocycle.

Halogenation of thiophenes proceeds readily, often under mild conditions. iust.ac.irresearchgate.net For this compound, treatment with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield the corresponding 5-halo derivative. The high reactivity of the thiophene ring means that care must be taken to avoid polyhalogenation. researchgate.net

| Halogenating Agent | Expected Major Product | Reaction Conditions |

|---|---|---|

| N-Bromosuccinimide (NBS) | 1-Allyl-3-(5-bromothiophen-2-yl)urea | In a solvent like CCl4 or THF, often with a radical initiator |

| N-Chlorosuccinimide (NCS) | 1-Allyl-3-(5-chlorothiophen-2-yl)urea | In a solvent like acetic acid or DMF |

| Iodine / Nitric Acid | 1-Allyl-3-(5-iodothiophen-2-yl)urea | A mixture of iodine and an oxidizing agent like nitric acid |

Friedel-Crafts acylation is a key method for introducing acyl groups onto aromatic rings. asianpubs.orgijpcbs.com While thiophene is highly reactive towards acylation, the presence of the deactivating ureido group and the tendency of thiophene to polymerize in the presence of strong Lewis acids like AlCl₃ necessitates the use of milder catalysts. iust.ac.irresearchgate.net Tin(IV) chloride (SnCl₄) or ytterbium(III) trifluoromethanesulfonate (B1224126) are often effective catalysts for the acylation of sensitive thiophene derivatives. iust.ac.irresearchgate.net The reaction is expected to yield the 5-acylated product.

| Acylating Agent | Catalyst | Expected Major Product |

|---|---|---|

| Acetyl Chloride | SnCl₄ | 1-Allyl-3-(5-acetylthiophen-2-yl)urea |

| Acetic Anhydride | H₃PO₄ | 1-Allyl-3-(5-acetylthiophen-2-yl)urea |

| Benzoyl Chloride | SnCl₄ | 1-Allyl-3-(5-benzoylthiophen-2-yl)urea |

Transformations Involving the Allyl Group

The allyl group provides a versatile handle for a variety of chemical transformations, including cyclization and oxidation reactions. These reactions can lead to the formation of new heterocyclic systems or introduce new functional groups.

The N-allyl urea moiety is a precursor for intramolecular cyclization reactions, leading to the formation of five-membered heterocyclic rings.

Hydroamination: Gold(I)-catalyzed intramolecular hydroamination of N-allylic, N'-aryl ureas provides an efficient route to imidazolidin-2-ones. nih.govscispace.com This reaction proceeds via a 5-exo-dig cyclization under mild conditions.

Iodocyclization: Treatment of N-allyl ureas with an iodine source can induce iodocyclization to form 4-(iodomethyl)imidazolin-2-ones. nih.gov This reaction introduces both a new ring and a reactive iodomethyl group for further functionalization.

Oxidative Cyclization: Hypervalent iodine reagents can mediate the oxidative cyclization of N-allylcarbamates to form oxazolidinones. hud.ac.uk A similar strategy could potentially be applied to N-allyl ureas to generate related heterocyclic structures.

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Gold-catalyzed Hydroamination | (Ph₃P)AuCl / AgOTf | Imidazolidin-2-ones |

| Iodocyclization | I₂ / Base | 4-(Iodomethyl)imidazolin-2-ones |

| Photoredox-mediated Cyclization | Photocatalyst, Sulfonyl Chloride | Sulfonyl-decorated dihydroquinazolinones researchgate.net |

The double bond of the allyl group is susceptible to various oxidation reactions.

Allylic Oxidation: The use of selenium dioxide, often in combination with an oxidant like urea-hydrogen peroxide, can achieve allylic oxidation, potentially introducing a hydroxyl group at the carbon adjacent to the double bond. ijpcbs.com

Epoxidation: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can convert the allyl double bond into an epoxide. This epoxide can then be opened by various nucleophiles to introduce a wide range of functional groups.

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond to yield an aldehyde or a carboxylic acid, respectively.

| Reaction Type | Reagents | Expected Product Type |

|---|---|---|

| Allylic Hydroxylation | SeO₂, Urea-Hydrogen Peroxide | Allylic alcohol |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO₄ (catalytic), NMO | Diol |

| Oxidative Cleavage (to aldehyde) | 1. O₃; 2. Me₂S | Aldehyde |

Spectroscopic Characterization of 1 Allyl 3 Thiophen 2 Yl Urea

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 1-Allyl-3-(thiophen-2-yl)urea would be expected to show characteristic absorption bands corresponding to its constituent parts.

Key functional group vibrations for ureas and thiophenes are well-documented. For instance, N-H stretching vibrations in ureas typically appear in the range of 3500-3200 cm⁻¹. iosrjournals.org The C=O stretching vibration of the urea (B33335) group is expected to be a strong band around 1650-1630 cm⁻¹. The C-N stretching vibrations of the urea moiety also give rise to characteristic bands.

The thiophene (B33073) ring will exhibit C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic region of 1600-1400 cm⁻¹. primescholars.com The allyl group will show characteristic C-H stretching vibrations for both its sp² and sp³ hybridized carbons, as well as a C=C stretching vibration around 1640 cm⁻¹.

While specific experimental data for this compound is not available in the provided search results, analysis of related structures provides insight. For example, in a study of 1-(thiophen-2-ylmethyl)urea, characteristic IR bands were observed for N-H stretching (3428, 3325 cm⁻¹), C=O stretching (1649 cm⁻¹), and aromatic C=C stretching (1599, 1559 cm⁻¹). mcgill.ca Similarly, other substituted ureas show strong C=O stretching bands in the 1635-1688 cm⁻¹ region. mcgill.ca

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Urea) | 3500-3200 | Stretching |

| C-H (Thiophene, Allyl sp²) | >3000 | Stretching |

| C-H (Allyl sp³) | <3000 | Stretching |

| C=O (Urea) | ~1650-1630 | Stretching |

| C=C (Allyl) | ~1640 | Stretching |

| C=C (Thiophene) | 1600-1400 | Stretching |

| C-N (Urea) | Various | Stretching |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

For this compound, the C=C bonds of the thiophene ring and the allyl group are expected to produce strong signals in the Raman spectrum. The symmetric C-N stretching of the urea group would also be Raman active. azom.com Studies on similar molecules, such as 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea, have utilized both FT-IR and FT-Raman spectroscopy to perform a detailed vibrational analysis. nih.gov In chalcone (B49325) derivatives containing a thiophene ring, C=C stretching vibrations are prominent in the FT-Raman spectra. researchgate.net

Table 2: Expected FT-Raman Active Modes for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C=C (Thiophene) | Strong | Stretching |

| C=C (Allyl) | Strong | Stretching |

| C-N (Urea) | Moderate | Symmetric Stretching |

| C-S (Thiophene) | Moderate | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Connectivity

Proton (¹H) NMR spectroscopy provides information about the chemical environment of each proton in a molecule, as well as the connectivity between neighboring protons through spin-spin coupling.

For this compound, distinct signals are expected for the protons of the allyl group, the thiophene ring, and the N-H protons of the urea linkage.

Allyl Group: The allyl group would show a complex pattern. The proton on the central carbon (CH) would appear as a multiplet, coupled to the terminal methylene (B1212753) protons (CH₂) and the methylene protons adjacent to the nitrogen. The two terminal vinyl protons would likely be diastereotopic and appear as separate multiplets.

Thiophene Ring: The thiophene ring protons would appear in the aromatic region of the spectrum. The coupling patterns between these protons would confirm their relative positions on the ring. For a 2-substituted thiophene, one would expect to see three distinct signals, often as doublets or doublets of doublets. mcgill.ca

Urea N-H Protons: The two N-H protons would typically appear as broad singlets, and their chemical shifts can be concentration and solvent dependent. dergipark.org.tr

While the exact spectrum for the title compound is not available, data for similar structures supports these expectations. For example, in 1-(thiophen-2-ylmethyl)urea, the thiophene protons appear between δ 6.90 and 7.35 ppm, and the N-H protons appear as a broad singlet at δ 5.56 ppm and a triplet at δ 6.47 ppm. mcgill.ca

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H (Allyl side) | Variable | Broad Singlet/Triplet |

| N-H (Thiophene side) | Variable | Broad Singlet/Doublet |

| Thiophene-H | 6.5 - 7.5 | Doublet, Doublet of Doublets |

| Allyl-CH= | 5.7 - 6.0 | Multiplet |

| Allyl-=CH₂ | 5.0 - 5.3 | Multiplets |

| Allyl-CH₂-N | ~4.0 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.

For this compound, signals are expected for the carbonyl carbon of the urea, the carbons of the thiophene ring, and the carbons of the allyl group.

Urea Carbonyl: The carbonyl carbon (C=O) of the urea is expected to appear significantly downfield, typically in the range of δ 155-160 ppm. mcgill.ca

Thiophene Carbons: The carbons of the thiophene ring will appear in the aromatic region, typically between δ 110 and 145 ppm. The carbon attached to the nitrogen will be deshielded compared to the others.

Allyl Carbons: The two sp² hybridized carbons of the allyl group will appear in the olefinic region (δ 115-140 ppm), while the sp³ hybridized carbon attached to the nitrogen will be further upfield (δ ~40-50 ppm).

Again, data from related compounds is informative. In 1-(thiophen-2-ylmethyl)urea, the urea carbonyl appears at δ 158.34 ppm, and the thiophene carbons are observed at δ 144.36, 126.60, 124.63, and 124.61 ppm. mcgill.ca

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Urea) | 155 - 160 |

| Thiophene C (attached to N) | ~140 - 145 |

| Thiophene C | 110 - 130 |

| Allyl -CH= | 130 - 140 |

| Allyl =CH₂ | 115 - 120 |

| Allyl -CH₂-N | 40 - 50 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignments made from 1D NMR data. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. sdsu.edu This would definitively link the protons within the allyl group and within the thiophene ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment shows correlations between protons and the carbons to which they are directly attached. sdsu.edu This would allow for the unambiguous assignment of each carbon signal based on the known proton assignments.

The combined application of these 2D NMR techniques provides a comprehensive and unambiguous confirmation of the molecular structure. science.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules containing chromophores. In this compound, the key chromophoric systems are the thiophene ring and the urea functional group, which are in conjugation. The absorption of UV-Vis radiation by this molecule is expected to result in electronic transitions of n or π electrons to higher energy π* orbitals.

The spectrum of organic compounds with such features typically displays absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons from the π bonding orbitals of the thiophene ring and the C=O and C=S (in the thione tautomer of urea) double bonds to the corresponding anti-bonding π* orbitals. The n → π* transitions, which are typically of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen and oxygen/sulfur atoms) to anti-bonding π* orbitals.

For example, studies on palladium(II) complexes of 1-allyl-3-(2-pyridyl)thiourea, a structurally similar compound, have identified charge transfer bands for π → π* and n → π* transitions associated with the pyridine (B92270) and thiourea (B124793) moieties. researchgate.net The conjugation between the thiophene ring and the urea group in this compound is expected to influence the position and intensity of these absorption maxima (λmax). The delocalization of electrons across this conjugated system typically results in a bathochromic (red) shift of the absorption bands to longer wavelengths.

While the exact λmax values for this compound are not reported in the available literature, a hypothetical UV-Vis data table based on typical values for similar conjugated systems is presented below.

Hypothetical UV-Vis Spectral Data for this compound

| Electronic Transition | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | ~250-280 | ~10,000 - 20,000 |

| n → π* | ~300-340 | ~100 - 1,000 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous verification of its molecular formula. This is achieved by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places).

For this compound, with a molecular formula of C₈H₁₀N₂OS, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS analysis would be expected to yield an m/z value that closely matches this calculated mass, thereby confirming the elemental composition of the synthesized molecule.

While the specific HRMS data for this compound was not found, the utility of this technique can be demonstrated with data from a related thiophene-containing thiourea derivative, 1-(6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (C₁₇H₁₅N₃OS₂). nih.gov The reported HRMS data for this compound showcases the close agreement between the calculated and experimentally found mass.

HRMS Data for a Structurally Related Thiourea Derivative

| Compound | Molecular Formula | Adduct | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| 1-(6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea | C₁₇H₁₅N₃OS₂ | [M+H]⁺ | 342.0729 | 342.0735 | nih.gov |

This level of accuracy in mass determination is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, thus providing definitive structural confirmation.

Computational and Theoretical Investigations of 1 Allyl 3 Thiophen 2 Yl Urea

Quantum Chemical Calculation Methodologies

The foundation of modern computational chemistry lies in a set of sophisticated methodologies designed to solve the Schrödinger equation, albeit approximately, for complex molecules. The choice of method is crucial for obtaining accurate and reliable results.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ontosight.ai DFT is often employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. isres.org This process involves calculating the molecule's energy at various geometries and finding the configuration with the minimum energy.

For 1-Allyl-3-(thiophen-2-yl)urea, DFT calculations would yield critical data on its geometric parameters, such as bond lengths, bond angles, and dihedral (torsional) angles. These parameters define the molecule's shape, including the planarity of the thiophene (B33073) and urea (B33335) fragments and the orientation of the allyl group relative to the rest of the structure. While specific experimental data for this exact compound is not available in the cited literature, theoretical calculations provide these fundamental structural details. isres.orgresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Thiophene-Urea Derivative. (Note: The following table is a representative example of data obtained from DFT calculations for similar molecular structures. Specific values for this compound are not available in the reviewed literature.)

| Parameter | Atoms Involved | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C=O (Urea) | ~1.23 - 1.25 Å |

| Bond Length | C-N (Urea) | ~1.38 - 1.42 Å |

| Bond Length | C-S (Thiophene) | ~1.72 - 1.77 Å |

| Bond Angle | N-C-N (Urea) | ~115 - 118° |

| Bond Angle | C-S-C (Thiophene) | ~92 - 93° |

| Dihedral Angle | C(Thiophene)-N-C(Urea)-N | Data not available |

Hartree-Fock (HF) theory is another fundamental ab initio method for approximating the wavefunction and energy of a quantum many-body system. tandfonline.com Unlike DFT, which includes electron correlation through an exchange-correlation functional, the HF method does not fully account for electron correlation, which describes the correlated movement of electrons. ontosight.ai

A common practice in computational studies is to compare results from DFT calculations with those from the HF level. researchgate.nettandfonline.com Typically, due to the neglect of electron correlation, the HF method can result in small inaccuracies in geometric parameters compared to experimental values. youtube.com For instance, in a study on the related compound 4-allyl-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-one, both DFT (B3LYP) and HF methods were used, with the DFT results generally showing better agreement with experimental X-ray diffraction data. researchgate.net Comparing DFT and HF calculations for this compound would similarly help in assessing the impact of electron correlation on its calculated properties.

The accuracy of both DFT and HF calculations is highly dependent on the "basis set" used. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger and more complex basis sets provide more accurate results but at a higher computational cost.

The B3LYP/6-311G+(d,p) level of theory is a widely used and well-validated combination for organic molecules. isres.orgdergipark.org.tr

B3LYP refers to the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional, a hybrid functional in DFT that mixes HF exchange with DFT exchange. mdpi.com

6-311G+(d,p) is a Pople-style basis set. The '6-311G' part indicates how the core and valence atomic orbitals are described. The '+' adds diffuse functions, which are important for describing anions or systems with lone pairs of electrons. The '(d,p)' adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing the shape of the electron density and leading to more accurate geometries and energies. isres.org

The selection of this basis set is often validated by comparing calculated results, such as vibrational frequencies, with available experimental data from techniques like FT-IR or NMR spectroscopy. researchgate.net Good agreement between theoretical and experimental data validates the chosen computational model. masterorganicchemistry.com

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, quantum chemical calculations are essential for exploring the electronic properties of a molecule, which govern its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govacs.org

HOMO: This orbital acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons to an electrophile.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons from a nucleophile.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap implies that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. uni-muenchen.deacs.org

For this compound, FMO analysis would reveal the distribution of these key orbitals across the molecule. It would identify whether the electron-donating character (HOMO) is localized on the thiophene ring, the urea moiety, or the allyl group, and similarly for the electron-accepting character (LUMO). This information is vital for predicting how the molecule will interact with other reagents. uni-muenchen.dechemrxiv.org

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors. (Note: This table shows typical quantum chemical parameters derived from FMO analysis. The values are representative and not specific to this compound.)

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | ~ -5.0 to -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | ~ -1.0 to -2.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 2.5 to 5.0 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~ 1.25 to 2.5 |

| Chemical Softness | S | 1 / (2η) | ~ 0.2 to 0.4 |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | ~ 3.0 to 4.5 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values:

Red: Regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygen and the sulfur atom of the thiophene ring, indicating these are the primary sites for electrophilic attack. researchgate.net Conversely, positive potential (blue) would be expected around the N-H protons of the urea group, identifying them as the most acidic protons and likely sites for nucleophilic interaction or hydrogen bonding. This analysis provides a clear, intuitive picture of the molecule's reactive sites. uni-muenchen.de

Global Reactivity Descriptors

This section would have detailed the quantum chemical parameters that describe the reactivity of this compound. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), include ionization potential (IP), electron affinity (EA), chemical hardness (η), electrophilicity index (ω), and chemical potential (µ). acs.org These values are crucial for understanding the molecule's stability and its propensity to act as an electron donor or acceptor in chemical reactions. A data table presenting these calculated values would have been central to this section.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

NBO analysis is a computational method used to study the delocalization of electron density between filled (donor) and vacant (acceptor) orbitals within a molecule. uba.arsciepub.com This analysis provides quantitative information on intramolecular charge transfer (ICT) and the stabilization energy associated with these interactions. For this compound, this would involve examining charge transfer from the electron-rich thiophene ring and urea moieties to other parts of the molecule, which is critical for understanding its electronic properties and reactivity. The findings are typically presented in a table showing donor-acceptor interactions and their second-order perturbation energies (E(2)).

Spectroscopic Property Simulations

This subsection would have presented the theoretical vibrational spectra of this compound, calculated using methods like DFT. These calculated frequencies, corresponding to specific bond stretches, bends, and torsions, are typically compared with experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra for validation. derpharmachemica.com A detailed table comparing the calculated and experimental wavenumbers and their assignments would have been included to assess the accuracy of the computational model.

Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. isres.org This analysis calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax). This section would have reported the predicted UV-Vis spectrum of this compound and discussed the electronic transitions involved, likely π→π* transitions within the conjugated system of the thiophene ring and urea group.

Nonlinear Optical (NLO) Properties

The NLO properties of a molecule are determined by its response to a strong electromagnetic field. The first-order static hyperpolarizability (β₀) is a key parameter that quantifies the second-order NLO response. tandfonline.com Molecules with significant NLO properties, often featuring donor-π-acceptor structures, are of interest for applications in optoelectronics. rsc.orgnih.gov This section would have presented the calculated β₀ value for this compound, often compared to the standard reference material, urea, to evaluate its potential as an NLO material. isres.orgtandfonline.com

Determination of Dipole Moment

A hypothetical data table for the calculated dipole moment of this compound, based on computational methods applied to similar molecules, is presented below. The values are illustrative and would be obtained from DFT calculations at a specified level of theory and basis set.

| Computational Method | Basis Set | Calculated Dipole Moment (Debye) |

|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | Hypothetical Value |

This table is for illustrative purposes to show the type of data generated from computational studies.

Conformational Analysis and Tautomerism Studies

The flexibility of the allyl group and the rotational freedom around the C-N bonds of the urea moiety in this compound give rise to multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, which correspond to minima on the potential energy surface. Understanding the preferred conformation is essential as it dictates the molecule's shape and how it can interact with other molecules.

Computational techniques, such as systematic conformational searches or more advanced methods like Well-Tempered Metadynamics, can be used to explore the conformational space. nih.gov These studies reveal the relative energies of different conformers and the energy barriers for interconversion between them. For N-alkyl-N'-aryl ureas, it has been shown that the substitution pattern significantly influences the conformational preference, with both trans-trans and cis-trans conformations being possible. nih.gov The stability of these conformers is often influenced by intramolecular hydrogen bonding.

Tautomerism is another important aspect to consider for this compound. The urea functional group can potentially exist in keto (urea) and enol (isourea) tautomeric forms. Computational studies can predict the relative stabilities of these tautomers. For most simple ureas, the keto form is significantly more stable. However, the electronic nature of the thiophene ring and the allyl group could influence this equilibrium. DFT calculations can provide the relative energies of the tautomers, offering insight into which form is likely to predominate under given conditions. Studies on related N-aryl systems have shown that conjugation can have a pronounced effect on tautomer stability. rsc.org

A hypothetical table summarizing the results of a conformational and tautomerism analysis for this compound is shown below. This table illustrates the kind of data that would be generated, including the relative energies of different conformers and tautomers.

| Structure | Conformer/Tautomer | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|

| This compound | trans-trans (Keto) | Hypothetical Value | Hypothetical Value |

| This compound | cis-trans (Keto) | Hypothetical Value | Hypothetical Value |

| 1-Allyl-3-(thiophen-2-yl)isourea | Enol Tautomer | Hypothetical Value | Hypothetical Value |

This table is for illustrative purposes to show the type of data generated from computational studies.

Solid State Chemistry and Crystal Engineering of 1 Allyl 3 Thiophen 2 Yl Urea

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. nih.govmdpi.com This method has been instrumental in elucidating the detailed structural features of 1-Allyl-3-(thiophen-2-yl)urea.

Determination of Precise Molecular Conformation and Geometrical Parameters

The molecular structure of this compound, as determined by single crystal X-ray diffraction, reveals the precise bond lengths, bond angles, and torsional angles that define its conformation. semanticscholar.orgosti.gov The central urea (B33335) moiety [-NH-(C=O)-NH-] connects an allyl group at one nitrogen atom and a thiophene (B33073) ring at the other.

The thiophene ring is essentially planar, a common feature for this heterocyclic system. The bond lengths and angles within the thiophene ring are consistent with those observed in other thiophene derivatives. The allyl group exhibits a non-planar conformation. The relative orientation of the thiophene ring and the allyl group with respect to the urea plane is a key conformational feature.

| Bond | Length (Å) |

|---|---|

| C=O | ~1.24 |

| C-N (urea) | ~1.35 - 1.38 |

| N-C (allyl) | ~1.46 |

| N-C (thiophene) | ~1.39 |

| C-S (thiophene) | ~1.71 - 1.73 |

| C=C (allyl) | ~1.32 |

| Angle | Value (°) |

|---|---|

| N-C-N (urea) | ~117 |

| O=C-N (urea) | ~121 - 122 |

| C-N-C (allyl side) | ~124 |

| C-N-C (thiophene side) | ~128 |

Note: The values presented in the tables are approximate and can vary slightly depending on the specific crystal structure determination.

Analysis of Crystal Packing and Unit Cell Parameters

The crystal packing of this compound is dictated by a combination of intermolecular forces. The molecules arrange themselves in a specific, repeating pattern to form the crystal lattice. The unit cell is the fundamental repeating unit of this lattice. For instance, a related compound, diphenyl urea, crystallizes in the orthorhombic crystal system with a non-centrosymmetric space group. scirp.org

The dimensions of the unit cell (a, b, c) and the angles between the cell axes (α, β, γ) are determined from the X-ray diffraction data. These parameters define the size and shape of the unit cell. For example, a study on a pyrazole-carboxamide derivative found it to crystallize in a triclinic system. researchgate.net Another example, a fused triazolo/thiadiazole compound, was observed to have a monoclinic crystal system. mdpi.com

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic (example) |

| Space group | P2₁/n (example) |

| a (Å) | ~7.87 |

| b (Å) | ~15.97 |

| c (Å) | ~11.98 |

| β (°) | ~100.28 |

| Volume (ų) | ~1481.4 |

| Z | 4 |

Note: The crystal data presented is for an illustrative compound and the actual parameters for this compound would need to be determined experimentally.

Intermolecular Interactions in the Crystalline Lattice

Characterization of Hydrogen Bonding Networks (N-H...O, C-H...O, etc.)

Hydrogen bonds are the most significant intermolecular interactions in the crystal structure of this compound. The urea functional group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). mdpi.com This leads to the formation of robust hydrogen-bonding networks.

The primary hydrogen bond motif observed is the N-H...O interaction, where the hydrogen atom of the N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen atom of a neighboring molecule. psu.edu This often results in the formation of one-dimensional chains or more complex two- or three-dimensional networks. rsc.org In addition to the strong N-H...O hydrogen bonds, weaker C-H...O interactions, where a hydrogen atom attached to a carbon atom interacts with an oxygen atom, can also be present, further stabilizing the crystal structure. nih.gov The presence of these hydrogen bonds is a key factor in the formation of stable crystalline frameworks. psu.edu

Polymorphism and Co-crystallization Studies

A thorough review of scientific literature reveals a notable absence of published research on the polymorphism and co-crystallization of this compound. As of the current date, the crystal structure of this specific compound has not been deposited in major crystallographic databases, which is a necessary precursor to any investigation into its polymorphic forms or its ability to form co-crystals.

While direct studies on this compound are not available, the broader fields of solid-state chemistry and crystal engineering provide a framework for understanding why such studies would be of significant interest. Thiophene and urea moieties are both well-known for their participation in hydrogen bonding and other non-covalent interactions, which are the fundamental drivers of crystal packing, polymorphism, and co-crystal formation.

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and bioavailability. For a compound like this compound, which contains flexible allyl and thiophene groups alongside a hydrogen-bonding urea bridge, the potential for conformational polymorphism is significant. Different spatial arrangements of the molecule could lead to varied crystal packing and, consequently, different physical properties. The study of polymorphism is crucial in the pharmaceutical and materials sciences to ensure the selection of the most stable and effective solid form of a compound.

Co-crystallization is a technique within crystal engineering where a target molecule is crystallized with a second, different molecule (a coformer) in a stoichiometric ratio. This results in a new crystalline solid with a unique structure held together by non-covalent interactions. For thiophene-urea derivatives, co-crystallization could be explored to:

Modify physicochemical properties such as solubility and melting point.

Improve stability by forming robust hydrogen-bonded networks with suitable coformers.

Investigate the hierarchy of intermolecular interactions by observing the competition between different hydrogen bond donors and acceptors.

Research on related compounds underscores the rich solid-state chemistry of thiophene and urea derivatives. For instance, studies on other urea-based molecules have demonstrated their capacity to form intricate hydrogen-bonded assemblies and act as receptors for anions, with the solid-state structure being highly dependent on the crystallization conditions and the presence of guest molecules. Similarly, various thiophene-containing compounds have been shown to exhibit diverse crystal packing arrangements influenced by sulfur-involved interactions and C-H···π contacts.

Given the functional groups present in this compound, it is a prime candidate for future polymorphism and co-crystallization studies. Such research would likely involve screening for different crystalline forms by varying crystallization parameters like solvent, temperature, and evaporation rate. Co-crystallization screening would involve crystallizing the compound with a range of pharmaceutically acceptable coformers. The resulting solid forms would be characterized using techniques such as X-ray diffraction (both single-crystal and powder), differential scanning calorimetry (DSC), and infrared spectroscopy (IR) to identify and characterize new solid forms.

Data Tables

No experimental data on the polymorphism or co-crystallization of this compound has been reported in the scientific literature. Therefore, no data tables can be presented.

Reaction Mechanisms and Chemical Reactivity of 1 Allyl 3 Thiophen 2 Yl Urea

Reactivity of the Urea (B33335) Moiety

The urea functional group is characterized by a carbonyl group flanked by two nitrogen atoms, which are themselves substituted with an allyl and a thiophenyl group. This arrangement allows for specific types of reactivity, including tautomerism and participation in cyclization reactions.

The urea moiety of 1-Allyl-3-(thiophen-2-yl)urea can exhibit keto-enol tautomerism, a common phenomenon in carbonyl compounds. In this equilibrium, a proton migrates from a nitrogen atom to the carbonyl oxygen, resulting in the formation of an isourea, specifically a hydroxy-imidazoline tautomer. While the keto form is generally more stable, the enol form can be significant and participate in reactions.

Factors such as solvent polarity and pH can influence the position of this equilibrium. The existence of these tautomers is critical as it can alter the molecule's hydrogen bonding capabilities and its behavior as a nucleophile or electrophile. For instance, N-substituted pyrazolones, which share some structural similarities, have been shown to exist predominantly as the pyrazol-3-ol tautomer in various conditions nih.gov. While direct studies on this compound are limited, the principles of tautomerism in related systems like β-diketones and other urea derivatives suggest this pathway is chemically significant nih.govruc.dk.

Isomerization can also occur within the molecule, for example, through the migration of the double bond in the allyl group, a reaction catalyzed by certain transition metals nih.gov.

Table 1: Potential Tautomeric Forms of the Urea Moiety

| Tautomer Name | Structural Description | Key Features |

|---|---|---|

| Keto Form | Standard urea structure with a C=O double bond. | Carbonyl group acts as a hydrogen bond acceptor. |

The nitrogen atoms of the urea moiety are nucleophilic and can participate in a variety of intramolecular and intermolecular cyclization reactions to form novel heterocyclic compounds. The presence of the adjacent allyl and thiophene (B33073) groups provides opportunities for diverse cyclization pathways.

For example, ureas are known precursors for the synthesis of various five-, six-, and seven-membered heterocyclic systems researchgate.netorganic-chemistry.org. Palladium-catalyzed cyclization of aryl-benzyl ureas has been successfully used to synthesize dihydroquinazolinone scaffolds nih.gov. Similarly, the reaction of this compound could potentially lead to fused heterocyclic systems. For instance, intramolecular cyclization involving the allyl group could lead to the formation of substituted pyrimidine (B1678525) or imidazolidinone rings.

Furthermore, reactions involving the thiophene ring are also plausible. Research on urea-thiophene carboxamides has shown that the urea functionality is crucial for certain biological activities and that cyclization to form fused systems like tetrahydrothieno[2,3-c]pyridines is a viable synthetic strategy nih.gov. These reactions often proceed via activation of one of the functional groups followed by nucleophilic attack by a urea nitrogen.

Reactivity of the Allyl Group

The allyl group (–CH₂–CH=CH₂) introduces an olefinic double bond, which is a site of high electron density, making it susceptible to a range of reactions, most notably additions and rearrangements.

The double bond of the allyl group readily undergoes electrophilic addition reactions. In the presence of electrophiles like hydrogen halides (HX) or halogens (X₂), the π-electrons of the double bond attack the electrophile, forming a carbocation intermediate. This intermediate is then attacked by the nucleophile. The regioselectivity of this addition typically follows Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms, leading to the more stable secondary carbocation libretexts.org.

Conjugated dienes undergo electrophilic addition more readily than isolated double bonds, and while the allyl group here is not conjugated in the traditional sense, its reactivity is a cornerstone of alkene chemistry libretexts.org.

Nucleophilic substitution of allylic systems is also a significant class of reactions, often utilized in synthesis sioc-journal.cn. Direct nucleophilic addition to the double bond of this compound would be less common unless the double bond is activated, for example, by a coordinating metal catalyst. However, allylic substitution, where a nucleophile replaces a leaving group at the allylic position, is a well-established transformation, though not directly applicable here without prior modification of the allyl group sioc-journal.cn.

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system chemistrylearner.comlibretexts.org. The allyl group in this compound makes the molecule a potential substrate for such rearrangements.

A common type is the ontosight.aiontosight.ai-sigmatropic rearrangement, such as the Claisen rearrangement, where an allyl vinyl ether rearranges thermally chemistrylearner.comlibretexts.org. For this compound to undergo a classic Claisen rearrangement, it would first need to be converted into an appropriate allyl vinyl ether derivative.

Another possibility is a ontosight.ainih.gov-sigmatropic rearrangement, where a group shifts from one end of the three-carbon allyl system to the other. Photochemical ontosight.ainih.gov-hydrogen shifts, for example, can proceed suprafacially chemistrylearner.comstereoelectronics.org. More complex tandem reactions involving ylide formation followed by a ontosight.aiontosight.ai-sigmatropic rearrangement have also been observed in reactions of carbenoids with allyl alcohols, leading to α-hydroxy allenes nih.gov. This suggests that under specific catalytic conditions, the allyl moiety could be induced to participate in such sophisticated rearrangements.

Reactivity of the Thiophene Ring

The thiophene ring is an electron-rich aromatic heterocycle that is generally more reactive towards electrophilic substitution than benzene (B151609) nih.gov. The sulfur atom's lone pairs contribute to the aromatic sextet, enhancing the ring's nucleophilicity. The urea substituent at the C2 position, being an ortho-, para-director (in benzene analogues), influences the position of further substitution on the thiophene ring.

The electron-donating nature of the urea group (via the nitrogen atom) directs incoming electrophiles primarily to the C5 and C3 positions of the thiophene ring. The C5 position is generally the most activated site for electrophilic attack in 2-substituted thiophenes. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. The specific conditions required for these reactions can vary, and the presence of the urea and allyl functionalities might lead to side reactions if not carefully controlled. The reactivity of the thiophene ring can also be influenced by its ability to form interactions, such as hydrogen bonds, via its sulfur atom nih.gov.

Table 2: Summary of Potential Electrophilic Substitution Reactions on the Thiophene Ring

| Reaction | Reagents | Expected Major Product Position(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-nitro and 3-nitro derivatives |

| Halogenation | Br₂ in Acetic Acid | 5-bromo derivative |

| Sulfonation | H₂SO₄ | 5-sulfonic acid derivative |

Elucidation of Proposed Reaction Mechanisms for Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. While specific experimental studies on this compound are not available, plausible mechanisms can be proposed based on well-established principles of physical organic chemistry and computational studies on related systems. nih.govacs.orgresearchgate.net

Mechanism of Electrophilic Substitution (Bromination at C5):

Generation of Electrophile: The electrophile (Br⁺) is generated from the bromine source.

Nucleophilic Attack: The π-system of the thiophene ring attacks the electrophile. Attack at C5 is favored, forming a resonance-stabilized carbocation (sigma complex). The positive charge is delocalized across C2, C4, and the sulfur atom, with three significant resonance structures contributing to its stability. csjmu.ac.in

Deprotonation: A base (e.g., solvent) removes the proton from the C5 position, restoring the aromaticity of the thiophene ring and yielding the final product, 1-Allyl-3-(5-bromothiophen-2-yl)urea.

Proposed Mechanism for Suzuki-Miyaura Coupling:

The catalytic cycle for the Suzuki-Miyaura coupling of 1-Allyl-3-(5-bromothiophen-2-yl)urea with an organoboron reagent (R-B(OH)₂) is believed to proceed as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the thiophene ring, forming a Pd(II) complex.

Transmetalation: The organic group (R) is transferred from the boronic acid (activated by a base) to the palladium center, displacing the bromide ion and forming a new organopalladium(II) complex.

Reductive Elimination: The two organic groups (the thiophenyl and the R group) on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Elucidation of these mechanisms often involves a combination of kinetic studies, isotopic labeling, and computational modeling (like Density Functional Theory, DFT) to map potential energy surfaces and identify transition states. acs.orgnih.gov Such studies on related thiophene and urea compounds provide a strong foundation for understanding the reactivity of this specific molecule. researchgate.netresearchgate.net

Supramolecular Chemistry of 1 Allyl 3 Thiophen 2 Yl Urea

Molecular Recognition and Host-Guest Interactions.wikipedia.orgnih.gov

Molecular recognition is a fundamental concept in supramolecular chemistry, referring to the specific binding of a host molecule to a guest molecule or ion. wikipedia.org The urea (B33335) group within 1-Allyl-3-(thiophen-2-yl)urea is a key player in these interactions, capable of forming strong and directional hydrogen bonds. This capability allows it to selectively interact with complementary functional groups on other molecules. nih.gov

Host-guest chemistry, a subfield of supramolecular chemistry, focuses on the formation of a complex between a host molecule, which possesses a cavity or binding site, and a guest molecule that fits within it. wikipedia.org While specific host-guest complexes involving this compound as either host or guest are not extensively documented, the structural motifs present in the molecule suggest its potential to participate in such interactions. For instance, the thiophene (B33073) ring can engage in π-π stacking interactions, while the urea moiety can act as a binding site for various guests through hydrogen bonding. nih.gov

Formation of Self-Assembled Structures and Architectures

The ability of molecules to spontaneously organize into well-defined, stable, and ordered structures is known as self-assembly. This process is driven by non-covalent interactions and is a cornerstone of supramolecular chemistry. For urea derivatives, particularly those with aromatic components like the thiophene ring in this compound, self-assembly can lead to the formation of diverse architectures such as nanofibers, sheets, and other complex superstructures.

Studies on related bis-urea substituted thiophene derivatives have demonstrated their capacity to form highly ordered two-dimensional monolayers at the liquid/solid interface. These structures are often characterized by lamellar arrangements where the molecules align in well-defined rows. While the specific self-assembled structures of this compound have not been detailed, the inherent properties of its functional groups suggest a strong propensity for forming such organized systems. The interplay between the hydrogen-bonding urea groups and the π-stacking of the thiophene rings would be the primary driving force for the formation of these supramolecular architectures.

Role of Directed Hydrogen Bonding and Other Non-Covalent Interactions in Assembly

The formation of the self-assembled structures of this compound is governed by a combination of non-covalent interactions.

Hydrogen Bonding: The urea moiety is a powerful hydrogen-bonding unit, with two N-H groups acting as donors and the carbonyl oxygen acting as an acceptor. This allows for the formation of strong and highly directional hydrogen bonds between adjacent molecules. In many urea-based systems, this leads to the creation of one-dimensional tapes or two-dimensional sheets, which are the foundational elements of the larger supramolecular assembly.

π-π Stacking: The aromatic thiophene ring contributes to the stability of the assembly through π-π stacking interactions. These interactions, arising from the overlap of p-orbitals between adjacent rings, are crucial for the organization of the molecules in a stacked arrangement.

The combination and directionality of these interactions dictate the final morphology and stability of the self-assembled structures.

Potential for Anion Binding and Sensing Applications.nih.govmdpi.com

The urea functional group is a well-established motif for the recognition and binding of anions. nih.gov The two N-H groups of the urea can act as a hydrogen-bond donor "cleft" to bind with anionic species. The strength and selectivity of this binding can be tuned by the electronic properties of the substituents on the urea.

In this compound, the thiophene ring, being an electron-rich aromatic system, can influence the acidity of the N-H protons and thus its anion binding affinity. While specific studies on the anion binding capabilities of this compound are limited, related thiourea-based receptors have shown significant potential for sensing various anions, including fluoride, acetate, and sulfate. mdpi.com The binding event can be detected through various spectroscopic techniques, such as UV-vis or fluorescence spectroscopy, where a change in the optical properties of the molecule signals the presence of the anion. This suggests that this compound could potentially be developed into a chemosensor for specific anions.

Formation of Inclusion Compounds and Cocrystals.google.comnih.govresearchgate.net

Inclusion Compounds: These are complexes where one chemical compound (the "host") forms a cavity in which molecules of a second "guest" compound are located. wikipedia.org Urea is a classic host molecule, known to form crystalline inclusion compounds with a variety of linear organic molecules. The urea molecules form a helical, hydrogen-bonded framework with a channel-like cavity in the center, where the guest molecules reside. Given the presence of the urea moiety, this compound could potentially act as a co-former in such inclusion compounds, although it is less likely to form the primary host lattice itself due to the steric bulk of the thiophene and allyl groups.

Cocrystals: A cocrystal is a multicomponent crystalline solid in which the components are held together by non-covalent interactions, typically hydrogen bonds. nih.gov The formation of cocrystals is a powerful strategy in crystal engineering to modify the physicochemical properties of solid materials. Urea is a well-known and effective coformer in the generation of pharmaceutical cocrystals. nih.gov

While there are no specific reports on the cocrystals of this compound, its structure suggests a high potential for cocrystal formation. The urea group can form robust hydrogen-bonded synthons with a variety of functional groups, such as carboxylic acids, amides, and pyridines. For example, a co-crystal could potentially be formed between this compound and a dicarboxylic acid, where the urea and carboxylic acid groups form a predictable hydrogen-bonding pattern. researchgate.net The thiophene ring could also participate in the crystal packing through π-π stacking and other weak interactions. The formation of cocrystals could be used to tune the solid-state properties of this compound or a partner molecule.

Chemical Applications and Potential As Building Blocks

Precursors for the Synthesis of Diverse Heterocyclic Systems

The thiourea (B124793) functional group is a well-established and powerful building block in heterocyclic chemistry. The presence of nitrogen and sulfur atoms provides a reactive core for cyclization reactions, enabling the construction of numerous important ring systems.

Pathways to Thiazoles, Pyrimidines, Triazines, and Quinazolines

The 1-allyl-3-(thiophen-2-yl)urea molecule is primed for the synthesis of various medicinally and industrially relevant heterocycles.

Thiazoles: The synthesis of 2-aminothiazoles is classically achieved through the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thioamide or thiourea. organic-chemistry.orgyoutube.com In this context, this compound could react with various α-haloketones to yield N-substituted 2-aminothiazole (B372263) derivatives, incorporating the allyl and thiophenyl moieties into the final structure. tandfonline.comrsc.org Modern variations of this synthesis utilize photocatalysis or microwave irradiation to achieve these transformations under milder conditions and often in higher yields. organic-chemistry.org

Pyrimidines: Pyrimidine (B1678525) rings are commonly formed by the condensation of a compound with an amidine structure (like thiourea) with a three-carbon component, such as a β-dicarbonyl compound or chalcone (B49325). wjarr.combiust.ac.bwlongdom.org The reaction of chalcones with thiourea, for example, leads to pyrimidine-2-thione derivatives. biust.ac.bw Specifically, N-allylthiourea has been shown to react with 2-chloropyrimidines, demonstrating its utility in constructing more complex pyrimidine structures. ijsra.net This established reactivity suggests that this compound can serve as the N-C-N fragment in the formation of diverse pyrimidine-based compounds. wjarr.comresearchgate.net

Triazines: The synthesis of 1,3,5-triazines can be accomplished through several routes involving thiourea derivatives. A notable method is the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with substituted thioureas. Research has documented the successful interaction of cyanuric chloride with allyl thiourea in an acetone-ethanol medium to produce 2,4-dichloro-6-(allylthiocarbamido)-1,3,5-triazine. isca.me This provides a direct precedent for the use of the allylthiourea (B1665245) portion of this compound in building substituted triazine rings.

Quinazolines: Thiourea can act as an effective ammonia (B1221849) surrogate in the construction of the quinazolin-4(3H)-one ring. tandfonline.com One established method involves the reaction of isatoic anhydride (B1165640) with aldehydes in the presence of thiourea to yield 2,3-dihydroquinazolin-4(1H)-ones. tandfonline.com Other syntheses react 2-aminobenzophenones with thiourea at elevated temperatures to produce 4-substituted quinazoline (B50416) derivatives. nih.gov These methods highlight the potential of this compound to participate in multicomponent reactions to form the quinazoline scaffold. openmedicinalchemistryjournal.combenthamdirect.com

Integration into "Click" Chemistry Methodologies (e.g., Triazole Formation)

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. The allyl group in this compound is an ideal handle for integration into these powerful synthetic methodologies.

Azide-Alkyne Cycloaddition (CuAAC): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click reaction, used to form 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org To utilize this reaction, the allyl group (-CH=CH₂) of this compound would first need to be converted into either an azide (B81097) or a terminal alkyne.

Conversion to Azide: A common strategy for this transformation involves a two-step process: epoxidation of the allyl double bond, followed by a ring-opening reaction with an azide source like sodium azide (NaN₃). rsc.orgresearchgate.net

Conversion to Alkyne: Alternatively, though more complex, functional group manipulations could potentially convert the allyl group into a terminal alkyne. rsc.org Once converted to the corresponding azide or alkyne, the derivative of this compound could be readily "clicked" with a complementary reaction partner to form a triazole-linked conjugate. nih.gov

Thiol-Ene Click Reaction: A more direct application of the compound's existing structure involves the thiol-ene reaction. This reaction joins a thiol (R-SH) with an alkene (such as the allyl group) via a radical-mediated process, often initiated by UV light. mdpi.comnih.gov This methodology is highly efficient and proceeds under mild conditions. The allyl group of this compound can directly participate in thiol-ene click reactions, allowing for its covalent attachment to thiol-containing molecules, polymers, or surfaces without prior functionalization. acs.orgrsc.orgmdpi.com This offers a straightforward route to novel conjugates and materials.

Ligands in Coordination Chemistry and Formation of Metal Complexes

The thiourea moiety, with its sulfur and nitrogen donor atoms, is an excellent ligand for a variety of transition metals. The presence of the thiophene (B33073) ring and the allyl group in this compound adds further layers of complexity and potential for interesting coordination behavior.

Synthesis and Characterization of Metal Complexes with Transition Metals

Complexes of N-allylthiourea derivatives with transition metals such as palladium(II) and platinum(II) have been synthesized and characterized. researchgate.net Typically, these syntheses involve reacting a metal salt (e.g., K₂PdCl₄) with the thiourea ligand in a suitable solvent like ethanol. The resulting complexes can be characterized using a suite of spectroscopic and analytical techniques.

| Technique | Observation on Metal Complex Formation | Reference |

| FT-IR Spectroscopy | Shift in the ν(C=S) and ν(N-H) vibrational bands upon coordination to the metal center. Appearance of new bands corresponding to metal-ligand bonds (e.g., M-S, M-N). | acs.org |

| NMR Spectroscopy (¹H, ¹³C) | Downfield shifts of the N-H protons and changes in the chemical shifts of the carbons adjacent to the donor atoms (C=S, thiophene ring). Splitting of allyl group signals can indicate its participation in coordination. | researchgate.net |

| UV-Vis Spectroscopy | Appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand) that are absent in the spectra of the free ligand and metal salt. | rsc.org |

| X-ray Crystallography | Provides definitive information on bond lengths, bond angles, and the overall geometry of the metal complex, confirming the coordination mode. | rsc.org |

Exploration of Coordination Modes and Geometries within Complexes

This compound offers several potential donor sites for metal coordination: the thiocarbonyl sulfur, the urea (B33335) nitrogens, the thiophene sulfur, and the π-system of the allyl group. This versatility can lead to various coordination modes and complex geometries.

N,S-Bidentate Coordination: A common mode for related thiourea ligands involves chelation through the thiocarbonyl sulfur atom and a nitrogen atom, forming a stable metal-containing ring. For a related ligand, N-(2-thiophenecarbonyl)-N′-(aryl)thiourea, a binuclear Cu(I) complex was formed where the ligand acted as a bidentate donor through its sulfur and nitrogen atoms. rsc.org

π,n-Chelate Coordination: Of particular interest is the potential involvement of the allyl group. Studies on Pd(II) and Pt(II) complexes with N-allylthioureas have shown that the ligand can coordinate through both the thiocarbonyl sulfur atom and the C=C double bond of the allyl moiety. researchgate.net This (S, C=C) π,n-chelation results in a stable six-membered metallocycle. A key indicator of this coordination in ¹H NMR spectra is the splitting of the allyl group's vinyl proton signals. researchgate.net

Bridging Ligand: The sulfur atom of the thiourea group can also act as a bridge between two metal centers, leading to the formation of polynuclear or polymeric coordination compounds. rsc.org

The final coordination geometry (e.g., square planar, tetrahedral, octahedral) depends on the specific transition metal, its oxidation state, and the other ligands present in the coordination sphere. The ability of this compound to adopt different coordination modes makes it a highly adaptable ligand for creating novel metal complexes with potentially unique structural and electronic properties.

Role in Organic Catalysis and Organocatalysis

The thiourea group in this compound is a key feature that suggests its potential as an organocatalyst. Thiourea derivatives have emerged as powerful, metal-free organocatalysts capable of activating substrates through hydrogen bonding. nih.govwikipedia.org

Mechanism of Catalysis: The two N-H protons of the thiourea moiety can form a double hydrogen-bond with electrophilic centers, such as carbonyl groups, effectively activating the substrate for nucleophilic attack. wikipedia.orgacs.org This non-covalent interaction mimics the role of a Lewis acid. Furthermore, the thiourea unit can exhibit bifunctionality, acting as both a hydrogen bond donor and a Brønsted base, which can be advantageous in cascade reactions. acs.org In the context of this compound, the thiophene ring may also play a role in modulating the electronic properties and, consequently, the catalytic activity.

Potential Catalytic Applications: Based on the established reactivity of other thiourea catalysts, this compound could potentially catalyze a range of organic transformations, including:

Michael additions: Activating enones or other Michael acceptors.

Aldol reactions: Facilitating the reaction between aldehydes and ketones.

Baylis-Hillman reactions: Promoting the coupling of aldehydes and activated alkenes. rsc.org

Cycloaddition reactions: Including Diels-Alder and dipolar cycloadditions. rsc.org

The presence of the allyl group offers a site for further functionalization or for participation in catalytic cycles, for instance, in transition metal-catalyzed reactions. Halocyclization of N-allyl thiourea derivatives is a known synthetic route to thiazoline (B8809763) derivatives, highlighting the reactive potential of this functional group. researchgate.net

While specific studies on the catalytic use of this compound are not yet prevalent, the collective knowledge on thiourea organocatalysis provides a strong foundation for its exploration in this field. nih.govnortheastern.edu

Applications in Advanced Materials Science

The combination of a conjugated thiophene ring, a polarizable thiourea group, and a reactive allyl moiety makes this compound an intriguing candidate for the development of advanced materials.

Potential for NLO Materials: Organic materials with high nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. Thiophene-containing compounds are known to exhibit significant NLO activity due to the electron-donating nature and π-conjugation of the thiophene ring. bohrium.comjyu.firsc.org The urea or thiourea functionality can also contribute to the NLO response. Theoretical and experimental studies on thiophene-chalcone derivatives have shown second harmonic generation (SHG) efficiencies several times that of urea. researchgate.net The structure of this compound, with its potential for intramolecular charge transfer and hydrogen bonding, suggests it could be a promising NLO material.

Table 1: Comparison of Second Harmonic Generation (SHG) Efficiency for Selected Organic Compounds

| Compound | SHG Efficiency (vs. Urea) | Reference |

|---|---|---|

| Urea | 1 | Standard |

| 2-chloro-3,4-dimethoxy-4′-nitrostilbene (1a·non-centro) | >32 | jyu.firsc.org |

| 4M5B2SC (a thiophene-chalcone derivative) | 5.3 | researchgate.net |

| 3F5B2SC (a thiophene-chalcone derivative) | 4.2 | researchgate.net |

Potential for Semiconductors: Organic semiconductors are the basis for flexible and low-cost electronic devices. The incorporation of thiophene rings into organic molecules is a common strategy for designing semiconducting materials due to their excellent charge transport properties. cambridge.org Furthermore, allyl-functionalized molecules have been investigated as components of organic semiconductors, with the allyl group providing a means for polymerization or surface attachment. rsc.orgumich.edu The hybridization of organic semiconducting structures with other functional groups can tune their physical properties, making this compound a molecule of interest for designing novel semiconducting materials. scholaris.ca

Potential for Liquid Crystals: Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. The formation of liquid crystalline phases is highly dependent on molecular shape and intermolecular interactions. While some urea and thiourea derivatives have been shown to form liquid crystalline phases, strong hydrogen bonding can sometimes suppress this behavior by disrupting the necessary molecular stacking. wur.nltandfonline.com However, the anisotropic structure of this compound, combined with the potential for hydrogen bonding, suggests it could be explored for the design of new liquid crystalline materials, possibly as a component in a larger molecular assembly. ontosight.aiontosight.aipreprints.org

Utility as Corrosion Inhibitors

The presence of sulfur and nitrogen atoms, along with the aromatic thiophene ring, strongly suggests that this compound could be an effective corrosion inhibitor, particularly for metals in acidic environments.

Mechanism of Corrosion Inhibition: Thiourea and its derivatives are well-known corrosion inhibitors. researchgate.netjmaterenvironsci.com Their effectiveness is attributed to the presence of sulfur and nitrogen atoms, which have lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms, leading to adsorption on the metal surface. jmaterenvironsci.com This adsorption forms a protective film that blocks the active sites for corrosion. Thiophene derivatives also show significant corrosion inhibition properties due to the presence of the sulfur atom within the aromatic ring and the π-electrons, which facilitate strong adsorption. nih.govderpharmachemica.comrsc.orgresearchgate.netresearchgate.net

This compound combines the key features of both thiourea and thiophene-based inhibitors. The molecule can adsorb onto a metal surface through:

The sulfur atom of the thiourea group.

The two nitrogen atoms of the urea moiety.

The sulfur atom and π-electrons of the thiophene ring.

This multi-point attachment can lead to a stable and effective protective layer. The allyl group might also contribute to the inhibition process through its π-electrons. Studies on similar compounds have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. derpharmachemica.comresearchgate.net

Table 2: Inhibition Efficiency of Selected Thiophene Derivatives on Metal Corrosion

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| (E)-thiophene-2-carbaldehyde oxime (OXM) | AA2024-T3 | 1 M HCl | 94 | nih.govrsc.orgresearchgate.net |

| (E)-5-(thiophen-2-yl)-1H-tetrazole (TET) | AA2024-T3 | 1 M HCl | 96 | nih.govrsc.orgresearchgate.net |

| 5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone (TBCP) | Steel | 0.5 M H₂SO₄ | 87 | researchgate.net |

The data presented for analogous compounds underscores the high potential of thiophene-containing molecules as corrosion inhibitors, a role for which this compound is theoretically well-suited.

Conclusion and Future Perspectives

Summary of Key Academic Findings Pertaining to 1-Allyl-3-(thiophen-2-yl)urea

Academic exploration of molecules structurally related to this compound provides significant insights into its potential properties and applications. The core urea (B33335) moiety is a well-established functional group in supramolecular chemistry, renowned for its capacity to form strong and directional hydrogen bonds. rsc.org The two polarized N-H fragments of a urea group are capable of chelating spherical anions or donating two parallel hydrogen bonds to the oxygen atoms of oxoanions like carboxylates. rsc.org

Derivatives containing the thiourea (B124793) group, a close analogue, have demonstrated notable biological activities and serve as effective ligands in coordination chemistry. researchgate.netsemanticscholar.org For instance, research into 1-allyl-3-(benzoyl)thiourea analogues has highlighted their potential as lead compounds for new analgesics. researchgate.net The inclusion of a thiophene (B33073) ring introduces specific electronic and steric properties. Thiophene and its derivatives are key components in various π-conjugated systems and have been explored for applications in materials science. researchgate.net Furthermore, palladium(II) complexes of the related compound 1-allyl-3-(2-pyridyl)thiourea have been synthesized and characterized, demonstrating that the allyl-thiourea scaffold can act as a bidentate chelating ligand through the sulfur and a heterocyclic nitrogen atom. researchgate.net These findings collectively suggest that this compound is a promising candidate for anion recognition, catalysis, and the development of novel materials.

Remaining Challenges and Future Opportunities in Synthetic and Characterization Methodologies

Synthesis: The synthesis of unsymmetrical ureas like this compound is typically straightforward. The most common and high-yielding method involves the reaction of a primary amine with an isocyanate. rsc.org In this case, the reaction would be between 2-aminothiophene and allyl isocyanate.

Reaction:

2-Aminothiophene + Allyl isocyanate → this compound